N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is a complex organic compound that features a benzoylphenyl group and a tetrahydroquinoxalinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzoylphenyl Intermediate: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Cyclization to Form Tetrahydroquinoxalinone: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinoxalinone ring.
Coupling Reaction: The final step involves coupling the benzoylphenyl intermediate with the tetrahydroquinoxalinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with alcohol or amine groups.
Substitution: Substituted benzoylphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.
Medicine
Anticancer Research: Studied for its ability to inhibit cancer cell growth.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Material Science: Used in the development of novel materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their characteristics.
Wirkmechanismus
The mechanism of action of N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzoylphenyl group can interact with hydrophobic pockets, while the tetrahydroquinoxalinone moiety can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-benzoylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide: is similar to other benzoylphenyl derivatives and tetrahydroquinoxalinone compounds.
Uniqueness
Structural Features: The combination of benzoylphenyl and tetrahydroquinoxalinone moieties is unique and contributes to its distinct properties.
Biological Activity: Exhibits unique biological activities compared to other similar compounds, making it a valuable candidate for further research.
Eigenschaften
Molekularformel |
C23H19N3O3 |
---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-(2-benzoylphenyl)-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(14-26-15-22(28)25-19-12-6-7-13-20(19)26)24-18-11-5-4-10-17(18)23(29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)(H,25,28) |
InChI-Schlüssel |
XCUAFXCAAIHQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.